1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound known for its unique chemical structure and properties. It features a chloro-substituted phenyl ring and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of 1-(5-amino-2-hydroxyphenyl)-2,2-dimethylpropan-1-one.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 1-(5-Chloro-2-hydroxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one
- 1-(5-Chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its structural features allow for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 |
InChI Key |
HTAYAYRJJANSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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